Physicochemical Differentiation: Lipophilicity and Rule-of-Five Compliance vs. Close Analogs
The target compound exhibits a calculated logP of 4.24 and a polar surface area (PSA) of 92.01 Ų, with zero violations of Lipinski's Rule of Five . In contrast, the structurally related methyl 2-{3-[(6-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate (CAS not provided) bears a methyl ester in place of the nitrile, which increases PSA and introduces a metabolically labile ester group, while the 2-cyclohexyl-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone analog (CAS not provided) shows higher logP (~4.8 estimated) due to the cyclohexyl substituent, potentially compromising aqueous solubility . The 4-benzonitrile carbonyl group thus provides an optimized balance of lipophilicity and hydrogen-bond acceptor capability absent in comparator derivatives.
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 4.2391 |
| Comparator Or Baseline | 2-Cyclohexyl-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone: estimated logP ≈ 4.8; Methyl 2-{3-[(6-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate: PSA > 100 Ų |
| Quantified Difference | ΔlogP ≈ -0.6 vs. cyclohexyl analog; PSA 92 vs. >100 Ų |
| Conditions | Calculated using mcule platform (in silico); experimental logP not available |
Why This Matters
Procurement decisions for lead optimization programs require balancing lipophilicity with solubility; the 4-benzonitrile substituent offers a superior logP/PSA profile compared to ester or alkyl congeners, reducing the risk of poor oral bioavailability or high metabolic clearance.
